molecular formula C2H6O7S2 B12736765 Ethionic acid CAS No. 461-42-7

Ethionic acid

Cat. No.: B12736765
CAS No.: 461-42-7
M. Wt: 206.2 g/mol
InChI Key: KHEVPDFAQFJIGK-UHFFFAOYSA-N
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Description

Ethionic acid, also known as ethane-1,2-disulfonic acid, is an organosulfur compound with the chemical formula C2H6O6S2. It is a colorless, crystalline solid that is highly soluble in water. This compound is primarily used in the synthesis of other chemicals and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethionic acid can be synthesized through the reaction of ethylene oxide with sulfur trioxide. The reaction is typically carried out in a controlled environment to ensure the proper formation of the compound. The reaction can be represented as follows:

C2H4O+SO3C2H6O6S2\text{C2H4O} + \text{SO3} \rightarrow \text{C2H6O6S2} C2H4O+SO3→C2H6O6S2

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous reaction of ethylene oxide with sulfur trioxide in a reactor. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The resulting product is then purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form ethane-1,2-diol and sulfur dioxide.

    Substitution: this compound can participate in substitution reactions where the sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Ethane-1,2-diol, sulfur dioxide.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Ethionic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding sulfur metabolism.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethionic acid involves its ability to donate sulfonic acid groups to other molecules. This property makes it a valuable reagent in chemical synthesis. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Ethionic acid can be compared with other similar compounds, such as:

    Methanesulfonic acid (CH3SO3H): A simpler sulfonic acid with similar chemical properties but different applications.

    Ethane-1,2-diol (C2H6O2): A diol that shares a similar carbon backbone but lacks the sulfonic acid groups.

    Sulfuric acid (H2SO4): A strong acid with different chemical properties and uses.

Uniqueness: this compound’s unique combination of sulfonic acid groups and its ability to participate in various chemical reactions make it a versatile compound in both research and industrial applications.

Properties

CAS No.

461-42-7

Molecular Formula

C2H6O7S2

Molecular Weight

206.2 g/mol

IUPAC Name

2-sulfooxyethanesulfonic acid

InChI

InChI=1S/C2H6O7S2/c3-10(4,5)2-1-9-11(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

KHEVPDFAQFJIGK-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

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